what is N-(Cyclopropylmethyl)-2,5-dimethylaniline used for
what is N-(Cyclopropylmethyl)-2,5-dimethylaniline used for
An In-depth Technical Guide to N-(Cyclopropylmethyl)-2,5-dimethylaniline: Synthesis, Properties, and Core Applications in Agrochemicals
Abstract
N-(Cyclopropylmethyl)-2,5-dimethylaniline is a secondary aromatic amine that, while not an end-product for direct application, serves as a pivotal chemical intermediate. Its molecular architecture is of significant interest in the field of synthetic organic chemistry, particularly for the development of specialized agrochemicals. This guide provides a comprehensive technical overview of N-(Cyclopropylmethyl)-2,5-dimethylaniline, focusing on its synthesis, physicochemical properties, and its principal application as a key precursor in the manufacture of anilinopyrimidine fungicides. We will explore the synthetic pathways leading to this intermediate and its subsequent conversion into high-value fungicidal agents, such as Cyprodinil. This document is intended for researchers, chemists, and professionals in the drug and agrochemical development sectors, offering detailed experimental insights and a thorough examination of the compound's role in modern crop protection.
Chemical Identity and Physicochemical Properties
N-(Cyclopropylmethyl)-2,5-dimethylaniline is a substituted aniline derivative. Its structure incorporates a cyclopropylmethyl group attached to the nitrogen atom of 2,5-dimethylaniline. This combination of an aromatic ring, a secondary amine linkage, and a strained cyclopropyl ring imparts specific reactivity characteristics that are leveraged in multi-step organic syntheses.
Table 1: Physicochemical Properties of N-(Cyclopropylmethyl)-2,5-dimethylaniline and its Primary Precursor
| Property | N-(Cyclopropylmethyl)-2,5-dimethylaniline | 2,5-Dimethylaniline (Precursor) |
| IUPAC Name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | 2,5-Dimethylaniline |
| Synonyms | Benzenamine, N-(cyclopropylmethyl)-2,5-dimethyl- | 2,5-Xylidine, p-Xylidine |
| CAS Number | Not readily available; for research purposes. | 95-78-3[1] |
| Molecular Formula | C₁₂H₁₇N[2] | C₈H₁₁N[1][3] |
| Molecular Weight | 175.27 g/mol [2] | 121.18 g/mol [3] |
| Appearance | Varies; typically an oil or low-melting solid | Colorless to pale yellow liquid |
| Boiling Point | Data not specified | 218 °C[3] |
| Melting Point | Data not specified | 11.5 °C[3] |
| Density | Data not specified | 0.973 g/mL at 25 °C[3] |
| Solubility | Generally soluble in organic solvents | Sparingly soluble in water (<0.1 g/100 mL)[3] |
Core Application: Intermediate for Anilinopyrimidine Fungicides
The primary and most significant industrial application of N-(Cyclopropylmethyl)-2,5-dimethylaniline is its role as a key building block in the synthesis of anilinopyrimidine (AP) fungicides.[4] This class of agrochemicals is crucial for controlling a wide spectrum of plant diseases in various crops.[5][6]
The Anilinopyrimidine Fungicide Class
Anilinopyrimidine fungicides are systemic compounds valued for their unique mode of action.[7] They are particularly effective against pathogens that have developed resistance to other fungicide classes. Their primary mechanism involves the inhibition of methionine biosynthesis in fungi, an essential amino acid for protein synthesis and fungal growth.[7][8] This disruption of a fundamental metabolic pathway leads to the effective control of fungal pathogens such as Botrytis spp. (grey mould) and Alternaria spp.[5]
Synthesis of Cyprodinil
A prominent example of a fungicide derived from N-(Cyclopropylmethyl)-2,5-dimethylaniline is Cyprodinil . Cyprodinil is a broad-spectrum foliar fungicide used on crops like stone fruits, grapes, and almonds.[5] The synthesis of Cyprodinil directly utilizes the N-(cyclopropylmethyl)aniline moiety as a core structural component, which is essential for its biological activity. The cyclopropyl group, in particular, is a common motif in medicinal and agricultural chemistry, often introduced to enhance metabolic stability or binding affinity to target enzymes.[9][10]
Synthesis and Manufacturing Protocols
The industrial value of N-(Cyclopropylmethyl)-2,5-dimethylaniline is predicated on efficient and scalable synthetic routes. The process can be logically divided into two main stages: the synthesis of the intermediate itself, followed by its incorporation into the final fungicide structure.
Synthesis of N-(Cyclopropylmethyl)-2,5-dimethylaniline
The most common and efficient method for preparing N-(Cyclopropylmethyl)-2,5-dimethylaniline is through the reductive amination of 2,5-dimethylaniline with cyclopropanecarboxaldehyde (or cyclopropyl formaldehyde). This reaction forms a secondary amine by creating a new carbon-nitrogen bond.
A patented method describes a process where the aniline compound reacts with cyclopropyl formaldehyde in the presence of a reducing agent like metal zinc and an acid.[11] This one-pot reaction is advantageous due to its mild conditions and high yield, making it suitable for industrial production.
Caption: Workflow for the synthesis of the target intermediate.
Experimental Protocol: Laboratory Scale Reductive Amination
The following protocol is a representative procedure adapted from standard organic synthesis methodologies for reductive amination.
Materials:
-
2,5-Dimethylaniline (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,5-dimethylaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield pure N-(Cyclopropylmethyl)-2,5-dimethylaniline.
Downstream Synthesis: Formation of Cyprodinil
Once synthesized, N-(Cyclopropylmethyl)-2,5-dimethylaniline is reacted with a substituted pyrimidine molecule to form the final fungicide. This key step is typically a nucleophilic aromatic substitution (SₙAr) reaction. The secondary amine of the intermediate acts as a nucleophile, displacing a leaving group (such as a chlorine atom) on the pyrimidine ring.
Caption: Final step in the synthesis of Cyprodinil.
Conclusion
N-(Cyclopropylmethyl)-2,5-dimethylaniline is a specialized chemical intermediate whose value is intrinsically linked to the production of modern agrochemicals. While it lacks direct applications, its role as a precursor in the synthesis of anilinopyrimidine fungicides like Cyprodinil is critical. The methodologies for its synthesis are well-established, favoring high-yield reductive amination pathways suitable for industrial scale-up. For researchers in crop protection, understanding the synthesis and reactivity of this intermediate is fundamental to the development and manufacturing of effective fungicidal solutions that address global agricultural needs.
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